molecular formula C18H16FN5O5S B11505201 2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

2-Fluorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

Cat. No.: B11505201
M. Wt: 433.4 g/mol
InChI Key: SMLVJOSITSIMKU-UHFFFAOYSA-N
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Description

3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and aniline derivatives.

    Introduction of the Ethoxy and Phenyl Groups: Ethoxy and phenyl groups are introduced through nucleophilic substitution reactions.

    Attachment of the Fluorophenoxy Sulfonyl Urea Moiety: This step involves the reaction of the triazine intermediate with a fluorophenoxy sulfonyl urea derivative under suitable conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or phenyl groups.

    Reduction: Reduction reactions may target the triazine ring or the sulfonyl urea moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: It can be used in the development of advanced materials with specific properties.

Biology

    Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.

Medicine

Industry

    Agriculture: Possible use as a herbicide or pesticide due to its chemical properties.

    Polymers: Incorporation into polymer matrices to enhance material properties.

Mechanism of Action

The mechanism of action of 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-METHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA
  • 3-(4-ETHOXY-6-METHYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA

Uniqueness

The unique combination of the ethoxy, phenyl, and fluorophenoxy sulfonyl urea groups in 3-(4-ETHOXY-6-PHENYL-1,3,5-TRIAZIN-2-YL)-1-[(2-FLUOROPHENOXY)SULFONYL]UREA imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16FN5O5S

Molecular Weight

433.4 g/mol

IUPAC Name

(2-fluorophenyl) N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate

InChI

InChI=1S/C18H16FN5O5S/c1-2-28-18-21-15(12-8-4-3-5-9-12)20-16(23-18)22-17(25)24-30(26,27)29-14-11-7-6-10-13(14)19/h3-11H,2H2,1H3,(H2,20,21,22,23,24,25)

InChI Key

SMLVJOSITSIMKU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)OC2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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